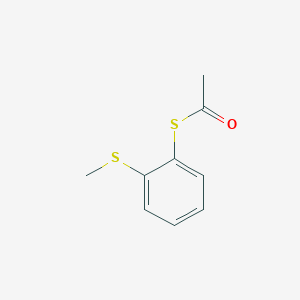

S-2-Methylthiophenylthioacetate

Description

Properties

IUPAC Name |

S-(2-methylsulfanylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKIRJNLWYLFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Methylthiophenylthioacetate typically involves the reaction of 2-methylthiophenol with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur-containing compounds and catalysts that facilitate the thiolation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-2-Methylthiophenylthioacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Chemical Synthesis and Reactivity

S-2-Methylthiophenylthioacetate serves as an important intermediate in organic synthesis. Its unique thiolester functional group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The thioacetate group can be substituted with various nucleophiles, leading to the formation of new compounds. This property is valuable in synthesizing complex organic molecules.

- Formation of Thioglycosides : The compound has been utilized in the synthesis of thioglycosides, which are crucial in carbohydrate chemistry and glycosylation reactions .

Research indicates that this compound exhibits notable biological activities:

Case Studies and Experimental Findings

Several case studies highlight the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of S-2-Methylthiophenylthioacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Differences and Implications

Functional Group Reactivity :

- S-2-Methylthiophenylthioacetate (thioester) is expected to exhibit higher electrophilicity than Methyl 2-thienyl acetate (oxygen ester), facilitating nucleophilic attacks in synthetic pathways .

- Compared to 2-(Thiophen-2-yl)acetic acid , the thioacetate group may reduce hydrogen-bonding capacity, altering solubility and biological activity .

Applications :

- While 2-(Thiophen-2-yl)acetic acid shows promise in medicinal chemistry (mPGES-1 inhibition), thioacetate analogs like this compound may optimize pharmacokinetics via enhanced lipophilicity .

Biological Activity

S-2-Methylthiophenylthioacetate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by a thiophenyl group attached to a thioacetate moiety. This structure confers distinct chemical properties that facilitate various biological interactions. The compound can undergo several chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

The exact molecular targets remain to be fully elucidated but are essential for understanding its pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds structurally related to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer activity . Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression. For example, compounds derived from similar thioacetates have shown efficacy against several cancer cell lines, including breast and liver cancers .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetates, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Screening : In a recent investigation, this compound was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity and potential for further development as an anticancer agent .

Data Tables

Q & A

Q. What are the recommended handling and storage protocols for S-2-Methylthiophenylthioacetate to ensure laboratory safety?

this compound requires strict safety measures due to its classification as a skin/eye irritant and flammable liquid. Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Containers should be tightly sealed to prevent degradation .

- Waste Disposal : Follow federal and local regulations for hazardous waste, ensuring no environmental release .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Purity assessment typically employs gas chromatography (GC) due to its sensitivity for volatile organic compounds. For example:

- GC Conditions : Use a non-polar capillary column (e.g., DB-5) with flame ionization detection. Calibrate with certified reference standards .

- Supplementary Methods : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, while mass spectrometry (MS) identifies impurities or degradation byproducts .

Q. What first-aid measures should be implemented in case of accidental exposure during experimental procedures?

Immediate response protocols include:

- Inhalation : Move the individual to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Remove contaminated clothing, wash affected areas with soap and water for 15 minutes, and apply emollients if irritation persists .

- Eye Exposure : Rinse eyes with lukewarm water for at least 15 minutes using an eyewash station; consult an ophthalmologist .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized to improve yield?

Synthesis often involves thioesterification of 2-methylthiophenol with acetyl chloride derivatives. Key steps:

- Intermediate Preparation : React 2-methylthiophenol with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation .

- Catalysis : Use triethylamine as a base to neutralize HCl byproducts, enhancing reaction efficiency .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Yield improvements (≥80%) are achieved by maintaining temperatures below 25°C to minimize side reactions .

Q. How does the structural stability of this compound vary under different storage conditions, and what degradation products may form?

Stability studies indicate:

- Temperature Sensitivity : Degrades rapidly above 30°C, forming 2-methylthiophenol and acetic acid via hydrolysis .

- Light Exposure : UV light accelerates decomposition; store in amber glass containers under inert gas (e.g., argon) .

- Analytical Monitoring : High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify degradation products. MS/MS analysis confirms the presence of thiol byproducts .

Q. What strategies can be employed to resolve contradictions in reported data regarding the reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in reactivity may arise from solvent polarity or competing reaction pathways. Methodological approaches include:

- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects .

- Isotopic Labeling : Use deuterated reagents to trace mechanistic pathways (e.g., SN2 vs. radical mechanisms) .

- Computational Modeling : Density functional theory (DFT) simulations can predict transition states and identify steric/electronic factors influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.